3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate
CAS No.: 50498-74-3
Cat. No.: VC18429493
Molecular Formula: C14H19NO3S2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50498-74-3 |
|---|---|
| Molecular Formula | C14H19NO3S2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | RFPVJYBAAODNDM-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate consists of a thiazolium cation substituted with ethyl and methyl groups at the 3- and 2,4-positions, respectively, and a toluene-p-sulphonate counterion. The structural formula is illustrated below:
Table 1: Key chemical identifiers and properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 50498-74-3 | |
| Molecular Formula | ||
| Molecular Weight | 313.44 g/mol | |
| Exact Mass | 313.081 Da | |
| LogP | 3.65 | |
| HS Code | 2934100090 |
The thiazolium ring’s electron-deficient nature enables it to participate in redox reactions and stabilize reactive intermediates, a feature exploited in organocatalysis.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step alkylation-salt metathesis sequence:
-
Alkylation of 2,4-Dimethylthiazole: Reaction with ethylating agents (e.g., ethyl iodide) in anhydrous solvents yields the 3-ethyl-2,4-dimethylthiazolium iodide intermediate.
-
Anion Exchange: Treatment with sodium toluene-p-sulphonate replaces the iodide anion with toluene-p-sulphonate, enhancing solubility in aprotic solvents.
Table 2: Optimized reaction conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or DMF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids. Purity is assessed using HPLC (>95%) and elemental analysis .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in water. It is hygroscopic and requires storage under inert atmospheres to prevent hydrolysis . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with similar ionic liquids.
Reactivity
The thiazolium cation participates in umpolung catalysis, enabling polarity reversal of carbonyl groups. This reactivity is harnessed in Stetter reactions for forming C–C bonds . The toluene-p-sulphonate anion, a poor nucleophile, minimizes side reactions, making the salt suitable for catalytic cycles .
Applications in Organic Synthesis
Asymmetric Catalysis
In the presence of base, the thiazolium salt generates N-heterocyclic carbene (NHC) catalysts, which mediate enantioselective transformations such as benzoin condensations and hydroacylations . For example, Draskovits et al. demonstrated thiazolium-catalyzed dehomologation of aldoses to ketoses, highlighting the compound’s utility in carbohydrate chemistry .
| Parameter | Value | Source |
|---|---|---|
| Skin Irritation | Causes burns | |
| Eye Irritation | Severe damage | |
| Inhalation Risk | Respiratory irritation | |
| Protective Equipment | Gloves, goggles, fume hood |
The material safety data sheet (MSDS) recommends immediate rinsing for skin/eye contact and medical attention for ingestion .
Future Research Directions
-
Catalytic Efficiency: Systematic studies comparing this salt’s performance to triazolium or imidazolium analogs in cross-coupling reactions.
-
Biological Activity: Screening for antimicrobial or anticancer properties, given thiazole’s prevalence in pharmaceuticals.
-
Green Chemistry: Developing solvent-free syntheses to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume